![molecular formula C9H12N2O B1493241 (1-Aminoindolin-5-yl)methanol CAS No. 2098003-65-5](/img/structure/B1493241.png)
(1-Aminoindolin-5-yl)methanol
Overview
Description
Scientific Research Applications
Lipid Dynamics Study Using Methanol
Research has shown that methanol, a common solubilizing agent, significantly impacts lipid dynamics in biological and synthetic membranes. Methanol's influence on the structure-function relationship associated with bilayer composition highlights the importance of solvent choice in biomembrane and proteolipid studies (Nguyen et al., 2019).
Electrochemical Synthesis Utilizing Methanol
An electrocatalytic protocol has been developed for synthesizing 2,3-dihydroquinazolin-4(1H)-one using methanol as the C1 source. This method provides an efficient approach to accessing deuterated N-heterocycles, demonstrating methanol's utility in electrochemical synthesis and highlighting its potential in generating functional chemical structures (Liu, Xu, & Wei, 2021).
Enzymatic Resolution in Chemical Synthesis
The use of enzymatic resolution for synthesizing enantiomers of calycotomine showcases the application of amino alcohols in producing chiral compounds. This process underlines the versatility of amino alcohols in facilitating stereospecific chemical syntheses (Schönstein, Forró, & Fülöp, 2013).
Polymer and Nanoparticle Research
The electropolymerization of 5-Aminoindole on graphene-modified electrodes and its subsequent use as a substrate for Pt particle electrodeposition exemplifies the intersection of material science and electrochemistry. This research highlights the potential of aminoindole derivatives in enhancing the electrocatalytic properties of materials for applications such as fuel cells (Yue et al., 2013).
Fluorescent Labeling for Biomedical Analysis
The discovery of 6-Methoxy-4-quinolone as a novel fluorophore with strong fluorescence across a wide pH range in aqueous media demonstrates the application of aminoindole derivatives in fluorescent labeling. This advancement could significantly impact biomedical analysis by providing stable, high-intensity fluorescent labeling agents (Hirano et al., 2004).
properties
IUPAC Name |
(1-amino-2,3-dihydroindol-5-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c10-11-4-3-8-5-7(6-12)1-2-9(8)11/h1-2,5,12H,3-4,6,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEMAJHBHMITFFH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=C1C=C(C=C2)CO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Aminoindolin-5-yl)methanol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.